4,6-Dichloro-3,8-dimethyl-1H-pyrazolo[3,4-B]quinoline
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Overview
Description
4,6-Dichloro-3,8-dimethyl-1H-pyrazolo[3,4-B]quinoline is a heterocyclic compound that belongs to the pyrazoloquinoline family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-3,8-dimethyl-1H-pyrazolo[3,4-B]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-chloro-3-formyl quinoline with appropriate hydrazine derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazoloquinoline core .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-3,8-dimethyl-1H-pyrazolo[3,4-B]quinoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of solvents like ethanol or dimethyl sulfoxide and may require heating.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation can produce quinoline N-oxides .
Scientific Research Applications
4,6-Dichloro-3,8-dimethyl-1H-pyrazolo[3,4-B]quinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential as an inhibitor of certain enzymes, making it a candidate for therapeutic applications.
Industry: It is used in the development of new materials with specific properties, such as dyes and pigments
Mechanism of Action
The mechanism of action of 4,6-Dichloro-3,8-dimethyl-1H-pyrazolo[3,4-B]quinoline involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the disruption of CDK2/cyclin A2 complex formation, leading to altered cell cycle progression .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar pyrazole ring fused to a pyrimidine ring.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a more complex fused ring system, including a triazole ring.
Uniqueness
4,6-Dichloro-3,8-dimethyl-1H-pyrazolo[3,4-B]quinoline is unique due to its specific substitution pattern with chlorine and methyl groups, which imparts distinct chemical and
Properties
Molecular Formula |
C12H9Cl2N3 |
---|---|
Molecular Weight |
266.12 g/mol |
IUPAC Name |
4,6-dichloro-3,8-dimethyl-2H-pyrazolo[3,4-b]quinoline |
InChI |
InChI=1S/C12H9Cl2N3/c1-5-3-7(13)4-8-10(14)9-6(2)16-17-12(9)15-11(5)8/h3-4H,1-2H3,(H,15,16,17) |
InChI Key |
MJWHQNGMNGYFQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C(C3=C(NN=C3N=C12)C)Cl)Cl |
Origin of Product |
United States |
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